molecular formula C11H12N2O2 B1321216 4-(1H-Indazol-1-yl)butanoic acid

4-(1H-Indazol-1-yl)butanoic acid

Cat. No.: B1321216
M. Wt: 204.22 g/mol
InChI Key: PSQQXXLDCCAPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-indazol-1-ylbutanoic acid

InChI

InChI=1S/C11H12N2O2/c14-11(15)6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7H2,(H,14,15)

InChI Key

PSQQXXLDCCAPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCCC(=O)O

Origin of Product

United States

The Indazole Scaffold in Contemporary Drug Discovery and Development

The indazole ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. diva-portal.orgchemsynthesis.comchemicalbook.com This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. diva-portal.orgchemsynthesis.com The unique structural and electronic properties of the indazole nucleus allow it to serve as a versatile template for the design of potent and selective ligands.

Numerous indazole-containing compounds have successfully transitioned from laboratory curiosities to clinically approved drugs, demonstrating efficacy in various therapeutic areas. chemicalbook.combldpharm.comnih.gov A notable example is Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Another significant drug is Axitinib , which also functions as a potent tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma. In the realm of supportive care, Granisetron is a well-established antiemetic agent used to prevent nausea and vomiting induced by chemotherapy and radiotherapy.

The broad utility of the indazole scaffold is further underscored by its exploration in a multitude of other biological contexts, including as anti-inflammatory, antibacterial, and antipsychotic agents. diva-portal.orgchemsynthesis.comchemicalbook.com The continued interest in this scaffold highlights its proven track record and future potential in the development of next-generation therapeutics.

Table 1: Prominent Marketed Drugs Featuring the Indazole Scaffold
Drug NameTherapeutic ClassMechanism of Action
PazopanibAntineoplasticTyrosine Kinase Inhibitor
AxitinibAntineoplasticTyrosine Kinase Inhibitor
GranisetronAntiemetic5-HT3 Receptor Antagonist
EntrectinibAntineoplasticTyrosine Kinase Inhibitor

Strategic Significance of Butanoic Acid Moiety in Bioactive Molecules

The butanoic acid moiety, also known as butyric acid, is a short-chain fatty acid that is not only a key metabolite in gut physiology but also a valuable component in the design of bioactive molecules. wikipedia.orgnih.gov Its incorporation into a larger chemical structure can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.

The carboxylic acid group of the butanoic acid moiety can engage in crucial hydrogen bonding interactions with biological targets, such as the amino acid residues within an enzyme's active site. wikipedia.org Furthermore, the four-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. This flexible linker can strategically position other key pharmacophoric features of the molecule for enhanced target engagement.

From a pharmacokinetic perspective, the presence of the butanoic acid moiety can modulate a compound's solubility and membrane permeability, which are critical parameters for oral bioavailability and distribution within the body. While the free acid form can enhance aqueous solubility, it can also be esterified to create prodrugs with improved lipophilicity for better absorption, which can then be hydrolyzed in vivo to release the active carboxylic acid.

Positioning of 4 1h Indazol 1 Yl Butanoic Acid Within Novel Chemical Entities Research

While extensive research on 4-(1H-Indazol-1-yl)butanoic acid as a standalone therapeutic agent is not yet widely published, its chemical structure suggests its primary role as a versatile intermediate in the synthesis of more complex molecules. The compound serves as a valuable building block, offering a reactive handle—the carboxylic acid—for further chemical modifications.

The synthesis of this compound can be conceptualized through standard synthetic methodologies. A plausible route involves the N-alkylation of indazole with a suitable four-carbon electrophile containing a protected carboxylic acid or a precursor functional group, such as an ester or a nitrile. For instance, reacting the sodium salt of indazole with ethyl 4-bromobutanoate would yield the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid.

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC11H12N2O2
Molecular Weight204.23 g/mol
CAS Number502651-96-9

In the context of novel chemical entity research, this compound is a key starting material for creating libraries of compounds for high-throughput screening. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the rapid generation of a diverse set of derivatives. This diversity is crucial in the early stages of drug discovery for identifying initial "hit" compounds with promising biological activity.

Overview of Research Trajectories for 4 1h Indazol 1 Yl Butanoic Acid

Evolution of Synthetic Strategies for Indazole Derivatives

The synthesis of indazole derivatives has a rich history, with methodologies evolving from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. Early approaches often involved the diazotization of o-toluidine (B26562) followed by ring closure. acs.org Another traditional method relies on the condensation of o-halobenzaldehydes or ketones with hydrazine. acs.org

More contemporary strategies offer greater efficiency and substrate scope. These include intramolecular C-H amination reactions of aminohydrazones, which can be catalyzed by palladium or even proceed under metal-free conditions. nih.gov The use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the direct aryl C-H amination of arylhydrazones has also proven effective. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions between arynes and various diazo compounds have emerged as a powerful tool for constructing the indazole nucleus. nih.govorganic-chemistry.org These modern methods provide access to a wide array of substituted indazoles, setting the stage for the synthesis of specific derivatives like this compound.

Detailed Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the indazole heterocycle followed by the functionalization of the N1-position with the butanoic acid side chain.

Formation of the Indazole Heterocycle

The parent 1H-indazole can be synthesized through various established methods. One common laboratory-scale synthesis involves the diazotization of 2-aminobenzonitrile (B23959) followed by reduction. Another approach is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines. For the purpose of this article, we will consider 1H-indazole as a commercially available starting material.

Functionalization of the Indazole Nitrogen with Butanoic Acid Chain

The introduction of the butanoic acid chain at the N1 position of the indazole ring is a critical step. This is generally accomplished by N-alkylation of 1H-indazole with a suitable four-carbon electrophile, followed by hydrolysis of an ester group.

A common and effective method involves the reaction of 1H-indazole with an ethyl 4-bromobutanoate in the presence of a base. nih.gov The choice of base and solvent is crucial for achieving high regioselectivity, favoring the N1-alkylated product over the N2-isomer. The use of potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to provide good yields of the desired N1-isomer. nih.gov The reaction proceeds via nucleophilic substitution, where the indazolide anion attacks the electrophilic carbon of the ethyl 4-bromobutanoate.

The resulting ester, ethyl 4-(1H-indazol-1-yl)butanoate, is then subjected to hydrolysis to yield the final carboxylic acid. This can be achieved through either acidic or basic hydrolysis. lumenlearning.comchemguide.co.uklibretexts.orglibretexts.org Basic hydrolysis, typically using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, is often preferred as it is generally an irreversible reaction that goes to completion. chemguide.co.uk The reaction mixture is heated, and upon completion, acidification of the reaction mixture precipitates the desired this compound.

StepReagents and ConditionsProductYieldReference
1. N-Alkylation1H-Indazole, Ethyl 4-bromobutanoate, K₂CO₃, DMFEthyl 4-(1H-indazol-1-yl)butanoateGood nih.gov
2. HydrolysisEthyl 4-(1H-indazol-1-yl)butanoate, NaOH(aq), then H⁺This compoundHigh nih.govchemguide.co.uk

Stereochemical Control in Synthesis

For the specific synthesis of this compound, stereochemical control is not a primary concern as the butanoic acid side chain does not introduce a chiral center at the point of attachment to the indazole nitrogen. However, in the broader context of indazole synthesis, stereochemical control is a significant area of research, particularly for derivatives with substituents at the C3 position. Enantioselective methods, often employing chiral catalysts, have been developed to synthesize indazoles with high stereopurity, which is crucial for their application in medicinal chemistry. Current time information in Bangalore, IN.researchgate.netrsc.orgbeilstein-journals.org

Derivatization and Analog Generation from this compound

The this compound molecule offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups using standard organic transformations. Furthermore, the indazole ring itself can be functionalized.

Chemical Modifications on the Indazole Ring

The benzene (B151609) portion of the indazole ring is amenable to electrophilic aromatic substitution reactions, such as halogenation and nitration.

Halogenation: The halogenation of N-alkylated indazoles can be achieved using various reagents. For instance, direct bromination of 2-substituted indazoles has been reported using N-bromosuccinimide (NBS) in ethanol, leading to mono-brominated products. rsc.orgnih.gov Polyhalogenation can also be achieved by adjusting the reaction conditions. rsc.orgnih.gov Copper-promoted N-alkylation and bromination of indazoles using alkyl bromides has also been developed as an efficient one-pot procedure. acs.org

Nitration: Nitration of 1-alkyl-1H-indazoles typically occurs at the 5- and 7-positions of the indazole ring. The reaction is usually carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity can be influenced by the reaction conditions and the nature of the substituent at the N1 position.

These derivatization strategies allow for the fine-tuning of the physicochemical and pharmacological properties of the parent compound, making this compound a valuable starting point for the development of new chemical entities.

ModificationReagents and ConditionsPosition of SubstitutionReference
BrominationN-Bromosuccinimide (NBS), Ethanol3- and/or 5- and/or 7- rsc.orgnih.gov
ChlorinationN-Chlorosuccinimide (NCS), Ethanol/Water3- and/or 7- rsc.orgnih.gov
NitrationHNO₃, H₂SO₄5- and/or 7- nih.gov

Structural Diversification of the Butanoic Acid Side Chain

The butanoic acid side chain of this compound offers a versatile handle for structural modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of various derivatives. The carboxylic acid moiety can be readily transformed into a range of other functional groups, primarily through amidation, esterification, and reduction reactions. These transformations enable the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Amidation of the carboxylic acid is a principal strategy for diversification. This transformation is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. A wide array of coupling agents has been developed for this purpose, with common examples including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. Other sophisticated reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed, particularly for challenging couplings. This methodology allows for the introduction of a diverse set of substituents by varying the amine component, leading to a library of amide derivatives with modified properties.

Esterification represents another fundamental modification of the butanoic acid side chain. The synthesis of the parent acid itself often proceeds via the basic hydrolysis of a corresponding ester, such as an ethyl or methyl ester. This process can be reversed to generate a variety of ester derivatives. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 4-(1H-indazol-1-yl)butan-1-ol. This transformation removes the acidic proton and the planarity of the carboxyl group, significantly altering the molecule's polarity and hydrogen bonding capabilities. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

TransformationReagents/ConditionsProduct StructureResulting Functional Group
AmidationR¹R²NH, Coupling Agent (e.g., EDC/HOBt, HATU)Amide StructureAmide
EsterificationR-OH, Acid Catalyst (e.g., H₂SO₄)Ester StructureEster
ReductionReducing Agent (e.g., LiAlH₄, BH₃)Alcohol StructurePrimary Alcohol

Synthesis of Bioisosteric Replacements

In medicinal chemistry, the replacement of a carboxylic acid with a bioisostere—a group with similar physicochemical properties that can produce broadly similar biological effects—is a common strategy to enhance a molecule's drug-like characteristics. For this compound, the carboxylic acid moiety can be replaced with several bioisosteres to potentially improve metabolic stability, cell permeability, and pharmacokinetic profile. Commonly employed bioisosteres for carboxylic acids include 1H-tetrazoles and acyl sulfonamides.

The 5-substituted-1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres, as its pKa is comparable to that of a carboxylic acid (pKa ≈ 4.5-4.9). The synthesis of the tetrazole analogue of this compound typically proceeds from a nitrile precursor. A standard synthetic route involves:

Conversion of this compound to the corresponding primary amide, 4-(1H-indazol-1-yl)butanamide.

Dehydration of the primary amide using a dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride) to yield 4-(1H-indazol-1-yl)butanenitrile.

A [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide with a Lewis acid or an ammonium (B1175870) salt catalyst, to form the final 5-(3-(1H-indazol-1-yl)propyl)-1H-tetrazole.

Acyl sulfonamides are another class of non-classical bioisosteres that can mimic the acidic properties and hydrogen bonding pattern of a carboxylic acid. Their synthesis involves the coupling of the parent carboxylic acid with a sulfonamide (R-SO₂NH₂). This can be achieved using standard peptide coupling conditions or by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with the desired sulfonamide in the presence of a base. The resulting acyl sulfonamide has an acidic N-H proton with a pKa that can be modulated by the choice of the R-group on the sulfonamide.

Original Functional GroupBioisostereGeneral Structure of ReplacementKey Synthetic Precursor
Carboxylic Acid1H-TetrazoleTetrazole Structure

No Publicly Available Data for In Vitro Biological Activity of this compound

Following a comprehensive search of publicly available scientific literature, no specific data was found regarding the in vitro biological activity profiling and molecular mechanism of action for the chemical compound This compound .

Despite targeted searches for information pertaining to its involvement in high-throughput screening campaigns, preliminary efficacy in cell-free systems, receptor binding assays, surface plasmon resonance analysis, or thermal shift assays, no research findings, data tables, or detailed experimental results for this specific molecule could be retrieved.

The absence of such information in the public domain prevents the generation of a scientifically accurate article detailing its biological activities as requested. It is possible that this compound is a novel chemical entity with research data that has not yet been published or is part of proprietary research. Therefore, the detailed outline focusing on its in vitro biological activity cannot be addressed at this time.

Enzyme Kinetic Characterization of this compound

A crucial step in characterizing a new chemical entity is to understand its interaction with enzymes. This typically involves determining its inhibitory constants, the mechanism of inhibition, and how it competes with the enzyme's natural substrates.

Determination of Inhibition Constants (e.g., Ki, IC50)

The potency of an inhibitor is quantified by its inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a more absolute measure of binding affinity.

Currently, there are no publicly available studies reporting the IC50 or Ki values for this compound against any specific enzyme. To illustrate the type of data that would be expected, a hypothetical data table is presented below.

Table 1: Hypothetical Inhibition Constants for this compound

Target EnzymeIC50 (µM)Ki (µM)Assay Conditions
Enzyme AData not availableData not availableData not available
Enzyme BData not availableData not availableData not available
Enzyme CData not availableData not availableData not available

This table is for illustrative purposes only. The data presented is hypothetical and does not reflect actual experimental results.

Elucidation of Enzymatic Inhibition Mechanism

Understanding how a compound inhibits an enzyme is fundamental. The primary mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition. This is typically determined through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations.

No research has been published detailing the enzymatic inhibition mechanism of this compound.

Substrate Competition Studies

To further elucidate the mechanism of inhibition, substrate competition studies are performed. These experiments help to determine if the inhibitor binds to the same site as the substrate (competitive) or to a different site (non-competitive or uncompetitive).

There is no available data from substrate competition studies for this compound.

Cellular and Subcellular Modulatory Effects of this compound (In Vitro Cell Lines)

Beyond purified enzymes, it is essential to understand how a compound affects cellular processes within a living system, which is initially studied in in vitro cell lines.

Effects on Intracellular Signaling Pathways

Many drugs exert their effects by modulating intracellular signaling pathways that control cell growth, differentiation, and death. Key pathways often investigated include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.

The effects of this compound on any intracellular signaling pathways have not been reported in the scientific literature.

Gene and Protein Expression Modulation

The activity of a compound can also be assessed by its impact on the expression of specific genes and proteins within a cell. This is often analyzed using techniques like quantitative PCR (qPCR) for gene expression and Western blotting for protein expression.

There are no published studies that have investigated the modulatory effects of this compound on gene or protein expression. A hypothetical table is provided below to show what such data might look like.

Table 2: Hypothetical Modulation of Gene and Protein Expression by this compound in a Cancer Cell Line

Gene/ProteinChange in Expression (Fold Change)Method of Detection
Gene XData not availableqPCR
Protein YData not availableWestern Blot
Gene ZData not availableqPCR

This table is for illustrative purposes only. The data presented is hypothetical and does not reflect actual experimental results.

Cellular Phenotypic Responses (e.g., cell viability, migration, differentiation)

The in vitro cellular effects of this compound and related indazole-containing compounds have been a focus of research to elucidate their potential as modulators of cellular behavior. While specific studies on the cellular phenotypic responses of this compound are not extensively detailed in publicly available literature, the broader class of indazole derivatives has demonstrated significant effects on cell viability, migration, and differentiation in various contexts. pnrjournal.comresearchgate.net

Cell Viability: Indazole derivatives have been widely investigated for their impact on cell viability, particularly in the context of cancer research. researchgate.net Many synthetic indazole compounds have been shown to possess anti-proliferative properties against a range of cancer cell lines. researchgate.net For instance, certain indazole derivatives have exhibited potent activity, with GI50 (half maximal growth inhibition) values in the micromolar range. researchgate.net The mechanism underlying this effect often involves the inhibition of key cellular processes necessary for cell survival and proliferation. While the specific effect of this compound on cell viability would require direct experimental testing, its structural similarity to other biologically active indazoles suggests it could potentially influence this cellular phenotype.

Cell Migration: Cell migration is a fundamental process in development, immune response, and disease progression, such as cancer metastasis. nih.gov The investigation of how chemical compounds affect cell motility is crucial for understanding their therapeutic potential. nih.gov In vitro methods like the wound healing or scratch assay, and transwell assays are standard procedures to evaluate a compound's effect on cell migration. nih.gov Although specific data on this compound is not readily available, the indazole scaffold is a core component of molecules that inhibit kinases involved in cell migration pathways. pharmablock.com Therefore, it is plausible that this compound could modulate cell migration, a hypothesis that warrants experimental verification.

Cell Differentiation: Cellular differentiation is the process by which a cell changes from one cell type to a more specialized one. The influence of small molecules on this process is of great interest in regenerative medicine and for understanding developmental biology. While direct evidence for the effect of this compound on cell differentiation is not present in the provided search results, the diverse biological activities of indazole derivatives suggest that they could potentially impact differentiation pathways. pnrjournal.comresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for this compound Derivatives

The systematic analysis of how chemical structure relates to biological activity (SAR) and physicochemical properties (SPR) is a cornerstone of medicinal chemistry. For the this compound scaffold, these analyses are crucial for optimizing potency, selectivity, and drug-like properties.

Systematic Exploration of Chemical Space around this compound

The exploration of the chemical space around this compound involves the synthesis and evaluation of a library of analogs with systematic modifications to its core structure. This allows researchers to understand the contribution of different parts of the molecule to its biological activity. nih.gov

Key areas for modification include:

The Indazole Ring: Substituents can be introduced at various positions (e.g., 3, 4, 5, 6, 7-positions) of the indazole ring to probe the effects of sterics and electronics on activity. The nature of these substituents can range from simple alkyl or halo groups to more complex functionalities.

The Butanoic Acid Side Chain: The length and flexibility of the linker are critical. Analogs with shorter or longer alkyl chains, or with the introduction of rigid elements like double or triple bonds, can be synthesized. The carboxylic acid moiety itself can be replaced with other acidic groups or bioisosteres to modulate acidity and cell permeability.

A hypothetical exploration of the chemical space is presented in the table below:

Modification AreaType of ModificationPotential Impact on Activity/Properties
Indazole Ring Introduction of electron-withdrawing groups (e.g., -Cl, -CF3)May enhance binding affinity through specific interactions.
Introduction of electron-donating groups (e.g., -OCH3, -CH3)Can alter the electronics of the ring system and impact target engagement.
Butanoic Acid Chain Variation in chain length (e.g., propanoic, pentanoic acid)Affects the positioning of the acidic head group relative to the indazole core.
Replacement of carboxylic acid (e.g., with tetrazole)Can improve metabolic stability and oral bioavailability.
Linker Attachment Isomeric attachment to N2 of the indazoleChanges the 3D orientation of the side chain, potentially leading to altered selectivity or potency.

Identification of Pharmacophoric Features Critical for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For indazole-based compounds, several key pharmacophoric features have been identified. pharmablock.comnih.govwikipedia.org

For this compound, the critical pharmacophoric elements are likely to be:

The Aromatic Moiety: The indazole ring itself is a crucial feature, often involved in hydrophobic and/or π-stacking interactions within a protein binding pocket. pharmablock.comwikipedia.org

Hydrogen Bond Donor/Acceptor: The indazole ring contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen at position 2), which can form critical interactions with a biological target. pharmablock.com The nitrogen at position 2, in particular, has been shown to be crucial for the inhibition of certain kinases like FGFR1. nih.gov

Anionic/Hydrogen Bond Accepting Group: The terminal carboxylic acid group is a key feature, likely involved in forming salt bridges or strong hydrogen bonds with basic residues (e.g., lysine (B10760008) or arginine) in a target protein.

Hydrophobic Linker: The butanoic acid chain provides a flexible spacer that allows the indazole and carboxylic acid moieties to adopt an optimal conformation for binding.

Derivation of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of a QSAR model for this compound derivatives would be a valuable tool for predicting the activity of novel analogs and for guiding future synthetic efforts.

The general workflow for developing a QSAR model is as follows:

Data Set Compilation: A series of analogs of this compound with their experimentally determined biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical techniques to ensure its robustness and reliability. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Ligand-Based Drug Design Approaches Applied to this compound

Ligand-based drug design (LBDD) leverages the knowledge of molecules known to interact with a target of interest to develop new and improved compounds. For this compound and its derivatives, LBDD strategies are instrumental in identifying key chemical features responsible for their biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. dovepress.com

For indazole derivatives, pharmacophore models have been successfully generated to guide the design of potent inhibitors for various targets. For instance, a five-point pharmacophore hypothesis (A1D2R3R4R5_4) was developed for indazole derivatives targeting Hypoxia-inducible factor-1α (HIF-1α), a crucial player in cancer progression. nih.gov This model, which includes features like hydrogen bond acceptors (A), donors (D), and aromatic rings (R), provides a structural framework for designing new and more effective HIF-1α inhibitors. nih.gov In the context of this compound, the indazole ring can serve as a key aromatic feature, while the carboxylic acid group can act as a hydrogen bond donor and acceptor.

Virtual screening campaigns utilizing such pharmacophore models have shown promise in identifying novel chemical entities. chapman.edu The process involves filtering large databases of compounds against the pharmacophore query to select those that match the required chemical features and spatial arrangement. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational technique used to identify new molecular backbones (scaffolds) that can serve as a foundation for designing novel compounds with similar biological activity to a known active molecule. tmu.edu.tw This strategy is particularly valuable for discovering compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov The indazole nucleus itself has been identified as a privileged scaffold in scaffold hopping exercises, particularly for protein kinase inhibitors. pharmablock.com

A notable example is the scaffold hopping from an indole (B1671886) core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, two anti-apoptotic proteins implicated in cancer. nih.gov This strategy led to the development of novel N2-substituted, indazole-3-carboxylic acid derivatives with improved inhibitory activity. nih.gov

Bioisosteric replacement, a related concept, involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or other characteristics. cambridgemedchemconsulting.com The indazole ring is considered a good bioisostere for phenol (B47542) and indole. pharmablock.com This is because, like indole, it has an NH group that can act as a hydrogen bond donor, but it also possesses an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially leading to improved target affinity. pharmablock.com Furthermore, replacing a phenol group with an indazole can reduce a compound's susceptibility to metabolism. pharmablock.comnih.gov For this compound, the carboxylic acid moiety is a prime candidate for bioisosteric replacement with groups like tetrazoles or hydroxamic acids to modulate its properties.

Structure-Based Drug Design Methodologies for this compound

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity.

Molecular Docking Simulations with Identified or Putative Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org In drug design, this is used to predict the binding mode of a ligand (like this compound) within the active site of a target protein. researchgate.net

Numerous studies have employed molecular docking to investigate the interaction of indazole derivatives with various protein targets. For example, docking studies of indazole-based compounds with vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, have identified compounds with significant binding affinities. biotech-asia.org Similarly, docking simulations of indazole-3-carboxylic acid and its metal complexes with nitric oxide synthase have provided insights into their inhibitory mechanisms. researchgate.net In the case of this compound, docking studies could be performed against a range of potential targets, including kinases, to predict its binding orientation and affinity. nih.gov

Table 1: Examples of Molecular Docking Studies with Indazole Derivatives

Compound/DerivativeProtein TargetKey Findings
Indazole DerivativesHypoxia-inducible factor-1α (HIF-1α)Showed good binding efficiency in the active site of the HIF-1α protein. nih.gov
Indazole ScaffoldsVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Displayed significant docking scores, indicating potential as VEGFR-2 inhibitors. biotech-asia.org
Indazole-3-carboxylic acidNitric Oxide SynthaseProvided insights into the best binding modes of the inhibitor to the enzyme. researchgate.net
1,3,4-Oxadiazole-2(3H)-thione derivatives with indazole moietyE. coli FabHShowed interaction with critical residues in the active site. nih.gov

This table is for illustrative purposes and does not represent an exhaustive list.

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. frontiersin.org This technique can be used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding. mdpi.com

MD simulations have been instrumental in studying the stability of indazole derivatives within the active sites of their target proteins. For instance, MD simulations of a potent indazole derivative bound to HIF-1α demonstrated that the compound remained stable in the active site throughout the simulation. nih.gov Similarly, MD simulations of indazole-based inhibitors of the enzyme nitric oxide synthase confirmed that the inhibitors remained in the docking region. researchgate.net These simulations can reveal crucial information about the flexibility of the ligand and the protein, as well as the key interactions that contribute to the stability of the complex. mdpi.com

Free Energy Calculations for Ligand-Target Binding

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. nih.gov Free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE) methods, are employed to estimate the binding free energy of a ligand-protein complex. researchgate.netresearchgate.netnih.gov These calculations can provide a more quantitative prediction of a compound's potency than docking scores alone.

These methods have been successfully applied to various systems to rank compounds and guide lead optimization. researchgate.netnih.gov For this compound and its analogues, free energy calculations could be used to predict their binding affinities to specific targets, helping to prioritize which compounds to synthesize and test. The analysis of the energy components can also provide insights into the driving forces of binding, such as the contributions of electrostatic and van der Waals interactions. researchgate.net

Quantum Mechanical Studies of this compound

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate its electronic structure, reactivity, and conformational preferences, which are critical for predicting its behavior in chemical and biological systems.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound can be investigated using methods like Density Functional Theory (DFT). nih.govbiointerfaceresearch.com These calculations provide insights into the distribution of electrons within the molecule and its reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

For instance, DFT studies on related indazole derivatives have revealed significant HOMO-LUMO energy gaps, indicating their stable nature. nih.gov The electrostatic potential map is another important output, visualizing the electron density around the molecule. nih.gov Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. nih.gov In this compound, the carboxylic acid group would be expected to be a region of high electron density, while the indazole ring would exhibit a more complex potential surface.

Table 1: Representative Quantum Chemical Descriptors for Indazole Derivatives

DescriptorTypical Value Range for Indazole DerivativesSignificance
HOMO Energy-6.0 to -7.0 eVRelates to electron-donating ability
LUMO Energy-1.0 to -2.0 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVIndicator of chemical reactivity and stability

Note: The values in this table are representative and are based on computational studies of various indazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Tautomerism

The flexibility of the butanoic acid side chain in this compound allows for multiple conformations. Conformational analysis, often performed using both quantum mechanical and molecular mechanics methods, can identify the most stable (lowest energy) conformations. The torsion angles within the butanoic acid chain are key variables in these studies. mdpi.comsemanticscholar.org For similar flexible molecules, an extended, all-trans configuration of the backbone is often found to be energetically favorable. mdpi.comsemanticscholar.org

Indazole itself can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable and predominant form in various phases. researchgate.netnih.govnih.gov Computational studies on a variety of indazole derivatives have consistently supported the greater stability of the 1H-tautomer, although the energy difference can be small and influenced by substituents and the surrounding environment. mdpi.comnih.gov For this compound, the linkage is explicitly through the N1 position of the indazole ring, specifying the 1H-tautomer.

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining are powerful tools for organizing, analyzing, and leveraging chemical and biological data to accelerate drug discovery and materials science research.

Exploration of Chemical Databases for Related Compounds

Large chemical databases such as PubChem and ZINC contain information on millions of compounds. nih.govdocking.org A search for this compound and its analogs in these databases can provide valuable information on their chemical properties, commercial availability, and any reported biological activities. For example, PubChem provides computed properties like XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and rotatable bond count. nih.gov

Searching for structurally related compounds, such as other indazole-containing carboxylic acids or compounds with a similar scaffold, can reveal structure-activity relationships (SAR) and guide the design of new molecules with desired properties. nih.gov

Table 2: Example of Data Obtainable from Chemical Databases for a Related Compound (Indazole-3-carboxylic acid)

PropertyValueSource
Molecular FormulaC8H6N2O2PubChem
Molecular Weight162.15 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem

Source: PubChem CID 78250 nih.gov

Machine Learning Approaches for Activity Prediction

Machine learning, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is widely used to predict the biological activity of compounds based on their chemical structure. nih.govresearchgate.netresearchgate.net These models are built by training an algorithm on a dataset of compounds with known activities. The model then learns the relationship between molecular descriptors (numerical representations of chemical structure) and the observed activity.

For indazole derivatives, QSAR models have been developed to predict various activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net These models often highlight the importance of steric, electronic, and hydrophobic properties in determining biological activity. researchgate.net While a specific QSAR model for this compound may not exist, it is possible to use existing models for indazole-containing compounds to make in silico predictions of its potential biological activities. nih.govresearchgate.netresearchgate.net The accuracy of these predictions would depend on the similarity of the target compound to the training set of the model.

Table 3: Common Molecular Descriptors Used in QSAR Models for Indazole Derivatives

Descriptor TypeExamplesRelevance
ElectronicDipole moment, Partial chargesGoverns electrostatic interactions
StericMolecular volume, Surface areaRelates to binding site complementarity
HydrophobicLogP, Hydrophilic surface areaInfluences membrane permeability and binding
TopologicalConnectivity indicesEncodes information about molecular branching

This table provides examples of descriptor types commonly used in QSAR studies of indazole derivatives. nih.govresearchgate.netresearchgate.net

In Vitro Biotransformation and Metabolic Stability of 4 1h Indazol 1 Yl Butanoic Acid

Assessment of Metabolic Stability in Microsomal and Hepatocyte Systems (In Vitro)

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing this stability early in the drug discovery process. nih.govfrontiersin.org These systems contain a rich complement of drug-metabolizing enzymes.

For a compound like 4-(1H-Indazol-1-yl)butanoic acid, metabolic stability would typically be evaluated by incubating the compound with pooled human liver microsomes or cryopreserved hepatocytes. mdpi.com The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Indazole Compound

Test SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes4515.4
Rat Liver Microsomes2824.8
Human Hepatocytes6011.6 (per million cells)
This table is for illustrative purposes and does not represent actual data for this compound.

Identification and Structural Elucidation of In Vitro Metabolites

Identifying the metabolites of a new chemical entity is crucial for understanding its clearance pathways and identifying any potentially active or toxic byproducts. For this compound, several metabolic transformations can be predicted based on its structure and the known metabolism of related compounds.

The primary metabolic pathways for indazole derivatives often involve oxidations and conjugations. nih.govnih.gov High-resolution mass spectrometry is the primary analytical technique used for the structural elucidation of these metabolites formed in in vitro systems. nih.gov

Potential metabolites of this compound could include:

Hydroxylation: Oxidation of the butanoic acid side chain or the indazole ring system is a likely metabolic route. nih.gov

Glucuronidation: The indazole nitrogen atoms are susceptible to N-glucuronidation. nih.gov Furthermore, the carboxylic acid moiety of the butanoic acid side chain can undergo acyl-glucuronidation. nih.gov

Table 2: Potential In Vitro Metabolites of this compound

Metabolite IDProposed BiotransformationProposed Structure
M1Hydroxylation on the indazole ring4-(5-hydroxy-1H-indazol-1-yl)butanoic acid
M2Hydroxylation on the butanoic acid side chain4-(1H-indazol-1-yl)-3-hydroxybutanoic acid
M3N-glucuronidation1-((4-(1H-Indazol-1-yl)butanoyl)oxy)-β-D-glucuronic acid
M4Acyl-glucuronidationThis compound glucuronide
This table presents hypothetical metabolites based on common metabolic pathways for indazole derivatives.

Characterization of Enzyme Systems Involved in In Vitro Metabolism (e.g., CYP isoforms, UGTs)

Identifying the specific enzyme isoforms responsible for a compound's metabolism is essential for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily, particularly isoforms like CYP3A4, CYP2C9, and CYP2D6, are the primary enzymes responsible for the oxidative metabolism of many drugs. nih.gov For indazole-containing compounds, CYP-mediated oxidation is a common metabolic pathway. nih.gov The specific CYP isoforms involved in the metabolism of this compound would need to be determined through reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors.

UDP-Glucuronosyltransferases (UGTs): UGTs are key enzymes in Phase II metabolism, catalyzing the glucuronidation of various functional groups. acs.org N-glucuronidation of the indazole ring is a well-documented metabolic pathway for this class of compounds, often mediated by the UGT1A family of enzymes. nih.govnih.gov The carboxylic acid group of this compound also makes it a likely substrate for UGTs that perform acyl-glucuronidation. xenotech.com

Table 3: Enzyme Systems Potentially Involved in the Metabolism of this compound

Metabolic ReactionPrimary Enzyme FamilyKey Isoforms (Hypothetical)
HydroxylationCytochrome P450 (CYP)CYP3A4, CYP2C9
N-glucuronidationUDP-glucuronosyltransferase (UGT)UGT1A4, UGT1A3
Acyl-glucuronidationUDP-glucuronosyltransferase (UGT)UGT1A9, UGT2B7
This table is illustrative and based on general knowledge of drug metabolism.

Metabolic Reaction Phenotyping and Isotope Labeling Studies (In Vitro)

Metabolic reaction phenotyping is the process of identifying which enzymes are responsible for a specific metabolic transformation. acs.org This is typically achieved through a combination of approaches:

Recombinant Enzymes: Incubating the compound with a panel of recombinant human CYP and UGT isoforms can directly identify which enzymes are capable of its metabolism.

Isotope labeling studies, where a stable isotope (e.g., ¹³C or ¹⁵N) is incorporated into the molecule, are powerful tools for elucidating metabolic pathways. By tracking the isotopic label, the fate of different parts of the molecule can be determined, confirming proposed metabolic transformations and identifying sites of metabolic cleavage. For example, labeling the butanoic acid chain could help confirm hydroxylation at this position, while labeling the indazole ring could confirm N-glucuronidation.

Target Deconvolution and Mechanistic Validation of 4 1h Indazol 1 Yl Butanoic Acid Action

Affinity-Based Proteomics for Target Identification

There are no available studies that have employed affinity-based proteomics to identify the protein binding partners of 4-(1H-Indazol-1-yl)butanoic acid. This technique, which typically involves immobilizing a compound of interest to a solid support and then identifying proteins from a cell lysate that bind to it, has not been publicly reported for this specific molecule.

Genetic Perturbation Screens (e.g., CRISPR, RNAi) for Target Validation (In Vitro)

No published research has utilized genetic perturbation screens, such as CRISPR-Cas9 or RNA interference (RNAi), to validate the potential targets of this compound. These methods, which systematically knock out or knock down gene expression, are crucial for determining which genes are essential for a compound's activity. However, no such data exists in the public domain for this compound.

Reporter Gene Assays for Pathway Confirmation

There is no information available on the use of reporter gene assays to confirm the signaling pathways modulated by this compound. These assays are instrumental in understanding how a compound affects specific cellular pathways by measuring the expression of a reporter gene linked to a responsive promoter.

Rescue Experiments with Exogenous Ligands or Gene Expression (In Vitro)

No studies detailing rescue experiments for this compound have been found. Such experiments, which involve adding an exogenous ligand or overexpressing a target gene to counteract the effects of a compound, are a key step in confirming a drug's mechanism of action.

Perspectives on the Research Landscape and Future Directions for 4 1h Indazol 1 Yl Butanoic Acid

Strategic Insights for Optimizing Indazole-Butanoic Acid Scaffolds

The optimization of a lead compound is a critical phase in drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic properties. sygnaturediscovery.com For the 4-(1H-Indazol-1-yl)butanoic acid scaffold, structure-activity relationship (SAR) studies on related indazole derivatives provide a roadmap for strategic modifications. nih.govcreative-proteomics.com

Key optimization strategies can be envisioned at three primary locations: the indazole ring, the butanoic acid linker, and the terminal carboxylic acid group.

Indazole Ring Substitution: The indazole core is a frequent target for modification to improve binding affinity and selectivity. For instance, in the development of Unc-51 like kinase 1 (ULK1) inhibitors, adding an amino group at the 3-position of the indazole ring significantly enhanced potency by forming a new hydrogen bond with the target protein. nih.govnih.gov Further substitution at this position with aromatic systems also proved beneficial. nih.gov Similarly, for inhibitors of interleukin-2-inducible T-cell kinase (ITK), modifications on the indazole ring were central to optimizing activity. For this compound, substitutions at the 3-, 5-, or 6-positions could be explored to probe interactions with target-specific pockets.

Butanoic Acid Linker Modification: The four-carbon chain offers considerable flexibility for modification. Altering its rigidity or introducing heteroatoms could influence the compound's conformational presentation and physicochemical properties. For example, incorporating cyclic constraints, such as a cyclopropane (B1198618) ring, has been used to create more rigid and potent inhibitors in other series. nih.gov The linker's length and composition are crucial for orienting the key pharmacophoric features—the indazole ring and the carboxylic acid—within a target's binding site.

Carboxylic Acid Bioisosteres: The terminal carboxylic acid group is a key feature, likely acting as a hydrogen bond donor/acceptor or engaging in ionic interactions. However, it can also lead to poor cell permeability and rapid metabolism. Replacing the carboxylic acid with bioisosteres—such as tetrazoles, hydroxamic acids, or sulfonamides—is a common strategy to improve pharmacokinetic profiles while retaining the necessary interactions. nih.gov In the development of VEGFR-2 inhibitors, replacing less potent groups with hydrogen bond-forming sulfonamides resulted in enhanced activity. nih.gov

A summary of potential optimization strategies is presented below.

Modification Site Strategy Rationale / Potential Impact Supporting Evidence (Analogous Scaffolds)
Indazole Ring (Position 3) Addition of H-bond donors (e.g., -NH2)Enhance binding affinity via new interactions with protein backbone.Addition of 3-amino group increased ULK1 inhibition potency. nih.govnih.gov
Indazole Ring (Positions 5, 6) Introduction of substituents (e.g., halogens, small alkyls)Modulate electronic properties and explore hydrophobic pockets.Substitution patterns on the indazole ring are critical for activity against various kinases. nih.gov
Butanoic Acid Chain Introduction of cyclic constraints (e.g., cyclopropane)Increase rigidity, improve potency, and optimize orientation in binding site.Spiro[cyclopropane-1,3′-indolin]-2′-one derivatives showed potent PLK4 inhibition. nih.gov
Terminal Carboxylic Acid Replacement with bioisosteres (e.g., tetrazole, sulfonamide)Improve metabolic stability, cell permeability, and oral bioavailability while maintaining key interactions.Sulfonamide groups enhanced activity in VEGFR-2 inhibitors compared to carboxylic acids. nih.gov

These strategic modifications, guided by computational modeling and iterative synthesis, can systematically optimize the this compound scaffold for a desired biological target. nih.gov

Integration of Advanced Omics Technologies in Compound Characterization

To fully understand the biological effects of a novel compound like this compound, an integrated "omics" approach is indispensable. mdpi.com These high-throughput technologies provide a holistic view of a molecule's impact on cellular systems, moving beyond single-target interactions. nih.govyoutube.com

Chemoproteomics for Target Deconvolution: A primary challenge for any new compound is identifying its molecular target(s) and potential off-targets. researchgate.net Chemical proteomics offers powerful solutions. nih.gov An affinity-based approach would involve immobilizing a derivative of this compound on a solid support to "pull down" interacting proteins from cell lysates. nih.gov These binding partners can then be identified by mass spectrometry, revealing both intended targets and unforeseen interactors that could cause side effects. researchgate.netnih.gov Label-free methods, which detect changes in protein stability upon compound binding, offer an alternative that avoids chemical modification of the compound itself. nih.gov

Metabolomics for Pathway Analysis: Metabolomics, the study of small-molecule metabolites, provides a real-time snapshot of the physiological state of a cell or organism. nih.govarome-science.com By treating cells with this compound and analyzing the resulting changes in the metabolome, researchers can infer which metabolic pathways are perturbed. creative-proteomics.comnih.gov For example, if the compound inhibits an enzyme in a specific pathway, the levels of upstream metabolites would be expected to increase, while downstream metabolites would decrease. This can help elucidate the compound's mechanism of action and identify pharmacodynamic biomarkers to monitor its effects in more complex systems. nih.govvanderbilt.edu

Transcriptomics and Genomics: While proteomics and metabolomics reveal direct protein interactions and functional readouts, transcriptomics (gene expression) and genomics can provide further context. mdpi.com For example, transcriptomic analysis can show how cells adapt to long-term exposure to the compound by up- or down-regulating specific genes. This integrated analysis of multiple omics datasets provides a comprehensive biological signature of the compound, aiding in target validation, mechanism-of-action studies, and biomarker discovery. nih.gov

Challenges and Opportunities in Translating In Vitro Findings

The path from a promising in vitro result to a clinically effective agent is fraught with challenges, with high failure rates, particularly in oncology. archivepp.comnih.gov For a molecule like this compound, several translational hurdles must be anticipated, many of which are common for kinase inhibitors, a class to which many indazole derivatives belong. nih.govnih.gov

A major challenge is the disconnect between simplified in vitro models and complex in vivo biology. sygnaturediscovery.com A compound may show high potency in a biochemical assay but fail in cell-based assays due to poor membrane permeability or efflux by cellular pumps. rsc.org Even with good cellular activity, translating efficacy to in vivo models is not guaranteed. Factors such as drug metabolism, plasma protein binding, and tissue distribution can dramatically lower the effective concentration of the drug at its target site. nih.gov For kinase inhibitors, feedback loops and activation of compensatory signaling pathways in vivo can overcome the drug's inhibitory effect, leading to resistance. aacrjournals.org

Furthermore, off-target effects that are not apparent in initial screens can lead to toxicity in animal models or human trials. nih.govtechnologynetworks.com The high failure rate for kinase inhibitors in clinical trials is often attributed to a lack of efficacy or unacceptable toxicity, underscoring the difficulty of predicting human outcomes from preclinical data. nih.govnih.gov

Despite these challenges, there are significant opportunities for improvement:

Advanced Preclinical Models: Utilizing more sophisticated models like 3D organoids, conditionally reprogrammed cells, or patient-derived xenografts (PDXs) can provide a more accurate prediction of a compound's efficacy and potential resistance mechanisms. mdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure (PK) and target engagement/biological effect (PD) early in development is crucial. This helps ensure that the dosing regimen used in preclinical and clinical studies achieves sufficient target modulation. nih.gov

Biomarker-Driven Patient Selection: Identifying which patients are most likely to respond based on the genetic or molecular signature of their disease can dramatically improve the success rate of clinical trials. aacrjournals.org If this compound targets a specific mutated protein, its development should be focused on the patient population harboring that mutation.

The Role of this compound as a Chemical Probe or Lead Candidate

Given its structure, this compound has the potential to serve two distinct but related roles in biomedical research: as a chemical probe or as a lead candidate for drug development.

A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein target in cells and organisms. nih.govunc.edu The primary goal of a probe is not to be a drug itself, but to be a tool for biological discovery. To qualify as a high-quality probe, a compound must demonstrate high affinity for its target (typically with a dissociation constant or IC₅₀ below 100 nM), significant selectivity against other related proteins, and proven engagement with its target in a cellular context. nih.govrsc.org If this compound or an optimized analog can be shown to meet these stringent criteria for a particular target, it would be an invaluable tool for elucidating that target's role in health and disease. unc.edu

A lead candidate , on the other hand, is a compound that shows promising activity against a therapeutically relevant target and possesses properties that suggest it can be optimized into a safe and effective drug. sygnaturediscovery.com The indazole scaffold is a well-established starting point for lead discovery, forming the core of numerous compounds that have entered clinical trials, particularly as kinase inhibitors. nih.gov The butanoic acid moiety suggests potential interactions with targets that have a corresponding binding pocket for a carboxylic acid, such as certain enzymes or receptors. The initial discovery of this compound in a high-throughput screen would position it as a "hit." Subsequent optimization of its potency, selectivity, and drug-like properties through the strategies outlined in section 7.1 would be necessary to advance it to a lead candidate. sygnaturediscovery.com

The dual potential of this scaffold makes it an attractive subject for further investigation. Initial research could focus on screening it against a broad range of targets to identify its primary biological activity, which would then dictate whether its development path is geared towards creating a highly specific chemical probe or a therapeutically viable lead compound.

Q & A

Q. How should conflicting kinetic data for enzyme inhibition by indazole derivatives be analyzed?

  • Resolution Strategies :
  • Replicate assays under standardized conditions (pH, temperature).
  • Use statistical tools (e.g., Grubbs’ test) to identify outliers.
  • Cross-validate with orthogonal methods like surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.